(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
“(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a heterocyclic compound featuring a pyrrolidine-2,3-dione core substituted with a 3,4-dichlorophenyl group, a 4,6-dimethylbenzothiazole moiety, and a hydroxy(thiophen-2-yl)methylidene side chain. The presence of electron-withdrawing (dichlorophenyl) and electron-donating (thiophene, benzothiazole) groups may influence its physicochemical and pharmacological properties .
Properties
Molecular Formula |
C24H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H16Cl2N2O3S2/c1-11-8-12(2)19-17(9-11)33-24(27-19)28-20(13-5-6-14(25)15(26)10-13)18(22(30)23(28)31)21(29)16-4-3-7-32-16/h3-10,20,30H,1-2H3 |
InChI Key |
LCIQDRTVGIVKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dichlorophenyl and benzothiazole groups. The final step involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Pyrrolidine-2,3-dione core : Susceptible to nucleophilic attack at the ketone groups (C2 and C3).
-
Hydroxy(thiophen-2-yl)methylidene group : A conjugated enol system enabling keto-enol tautomerism and participation in Michael additions or cycloadditions .
-
3,4-Dichlorophenyl substituent : Electron-withdrawing effects enhance electrophilic substitution resistance but facilitate SNAr reactions under basic conditions .
-
4,6-Dimethyl-1,3-benzothiazol-2-yl group : The sulfur and nitrogen heteroatoms enable coordination with metal catalysts or participation in redox reactions .
Nucleophilic Additions at the Dione Core
The pyrrolidine-2,3-dione moiety undergoes nucleophilic attack by amines, alcohols, or thiols. For example:
-
Amine Addition :
Yields range from 65–85% under mild conditions (25°C, THF).
Electrophilic Substitution at the Thiophene Ring
The thiophen-2-yl group undergoes bromination or nitration at the 5-position due to electron-rich π-system conjugation:
-
Bromination :
Reaction conditions: 0°C in CHCl₃ , 72% yield.
Redox Reactions Involving the Benzothiazole Moiety
The benzothiazole group participates in oxidation-reduction processes:
-
Oxidation :
Requires 60°C, 6 hours for 90% conversion.
Experimental Findings and Optimization
Reaction conditions and outcomes are summarized below:
Degradation and Stability Studies
The compound exhibits sensitivity to:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrrolidine derivatives demonstrate good to moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 4 to 20 μmol/L, highlighting their potential as antimicrobial agents . The presence of specific moieties such as benzothiazole and thiophene is believed to enhance their efficacy against pathogens.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| 5a | Staphylococcus aureus | 4 |
| 5b | Escherichia coli | 12 |
| 5c | Pseudomonas aeruginosa | 10 |
1.2 Anticancer Activity
The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that several derivatives exhibited potent cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 2.56 to 4.50 μmol/L, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that the side chains attached to the benzothiazole moiety significantly influence the anticancer activity.
Table 2: Cytotoxicity of Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 7a | NCI-H460 | 2.56 |
| 7b | HepG2 | 3.00 |
| 7c | HCT-116 | 3.89 |
Synthesis and Characterization
The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step reactions starting from readily available precursors such as aminoacetophenone and itaconic acid. Key steps include bromination and cyclocondensation reactions under controlled conditions to yield the desired product . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or block receptor-ligand interactions.
Comparison with Similar Compounds
Core Heterocyclic Scaffold Comparison
The pyrrolidine-2,3-dione core is shared with several analogs, but substituent variations lead to distinct properties:
*Estimated based on structural similarity.
Key Observations :
- The target compound’s benzothiazole and thiophene substituents enhance aromatic stacking and redox activity compared to the dimethoxyphenyl and chlorophenyl groups in .
- Thiazolidinone analogs (e.g., ) lack the pyrrolidine-dione core but share hydrazone functionalities, which are critical for metal chelation and enzyme inhibition .
Physicochemical Properties
- Solubility : The hydroxy(thiophen-2-yl)methylidene side chain may improve aqueous solubility relative to fully aromatic analogs .
Biological Activity
The compound (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on existing research findings, including its synthesis, mechanisms of action, and specific case studies.
Biological Activity Overview
Research has shown that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Many benzothiazole derivatives demonstrate significant antibacterial effects against various pathogens.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways.
The biological activity of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.
- Cellular Interaction : The presence of functional groups allows for interactions with cellular receptors or enzymes, potentially altering signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related benzothiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies demonstrated that derivatives similar to our compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 20 µM, indicating potent anticancer activity .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives. One study reported a reduction in nitric oxide production in LPS-stimulated macrophages when treated with these compounds .
Data Tables
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of heterocyclic compounds like this often involves multi-step reactions. A generalized approach includes:
- Reflux conditions : Use DMF/acetic acid mixtures (5:10 mL ratio) with sodium acetate as a catalyst, as demonstrated in thiazolidinone syntheses .
- Key intermediates : Monitor intermediates via TLC/HPLC to ensure purity (>95%) before proceeding to subsequent steps .
- Recrystallization : Purify using DMF-ethanol mixtures to achieve crystalline products, critical for structural validation .
- Table : Example reaction parameters from analogous syntheses:
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide | DMF/AcOH | 120 | 2 | 65–70 |
| 2 | Chloroacetic acid | Ethanol | 80 | 4 | 75–80 |
Q. How can structural characterization challenges (e.g., stereochemistry, tautomerism) be addressed?
- Methodological Answer :
- X-ray crystallography : Resolve E/Z isomerism using single-crystal diffraction (e.g., C–C bond lengths: 1.34–1.38 Å for conjugated systems) .
- NMR/IR spectroscopy : Assign peaks using DEPT-135 (for CH/CH₂/CH₃ groups) and COSY for coupling patterns. For example, the thiophene methylidene proton appears at δ 7.2–7.5 ppm in CDCl₃ .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., calculated [M+H]⁺: 532.04 Da; observed: 532.06 Da) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectral data or reaction mechanisms?
- Methodological Answer :
- Reaction path modeling : Use density functional theory (DFT) with Gaussian or ORCA to simulate intermediates and transition states. For example, calculate activation energies (±5 kcal/mol accuracy) for keto-enol tautomerization .
- Spectral validation : Compare experimental NMR shifts with computed values (GIAO method) to confirm assignments. Discrepancies >0.5 ppm may indicate unaccounted solvent effects .
- Table : Example DFT vs. experimental data for a related compound:
| Proton Position | Experimental δ (ppm) | Computed δ (ppm) | Error |
|---|---|---|---|
| Thiophene C–H | 7.45 | 7.39 | 0.06 |
| Pyrrolidine NH | 9.12 | 9.05 | 0.07 |
Q. What strategies reconcile conflicting bioactivity data in preclinical studies?
- Methodological Answer :
- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects (e.g., hormesis) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for enzymes like cyclooxygenase-2 (COX-2) .
- Table : Example in vitro assay parameters:
| Assay Type | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| COX-2 Inhibition | Recombinant | 0.8 | 12.5 (vs. COX-1) |
| Cytotoxicity | HEK293 cells | >50 | N/A |
Q. How to design experiments for studying the compound’s reactivity under varied conditions (pH, solvent, catalysts)?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track degradation rates (λmax = 320 nm for thiophene derivatives) .
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to optimize stability (e.g., t₁/₂ >24 h in DMSO) .
- Catalyst screening : Compare Pd/C, Ni, or enzyme-catalyzed modifications for regioselective functionalization .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across different cell lines?
- Methodological Answer :
- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with cytotoxicity to identify resistance markers (e.g., ABC transporters) .
- Microenvironment modeling : Use 3D spheroids or organoids to mimic in vivo conditions, reducing false positives from 2D monolayers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
